2-(Tert-butylamino)acetyl chloride hydrochloride

Quality Control Pharmaceutical Intermediate HPLC Purity

This compound is the specified acylating agent for introducing the 9-tert-butylglycylamido side chain onto the minocycline core during tigecycline synthesis. Unlike simpler acyl chlorides, its sterically bulky tert-butyl group imparts essential metabolic stability and conformational constraint to downstream amides. Supplied exclusively as a stable hydrochloride salt—not the labile free base—to ensure predictable solubility, handling safety, and process scalability. High-purity (≥98% by HPLC) grade is critical to minimize impurity formation and meet cGMP requirements. Ideal for pharmaceutical R&D, peptide mimetic synthesis, and certified reference standard applications.

Molecular Formula C6H13Cl2NO
Molecular Weight 186.08 g/mol
CAS No. 915725-52-9
Cat. No. B1523608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butylamino)acetyl chloride hydrochloride
CAS915725-52-9
Molecular FormulaC6H13Cl2NO
Molecular Weight186.08 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(=O)Cl.Cl
InChIInChI=1S/C6H12ClNO.ClH/c1-6(2,3)8-4-5(7)9;/h8H,4H2,1-3H3;1H
InChIKeyDGVPZCIZHNTARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Tert-butylamino)acetyl chloride hydrochloride (CAS 915725-52-9): Properties and Role as a Pharmaceutical Intermediate


2-(Tert-butylamino)acetyl chloride hydrochloride (CAS 915725-52-9), also known as N-tert-butylglycyl chloride hydrochloride, is a specialized acyl chloride building block with the molecular formula C6H13Cl2NO and a molecular weight of 186.08 g/mol . It is characterized by a sterically bulky tert-butylamino group adjacent to an electrophilic acyl chloride, and it is supplied as a hydrochloride salt to enhance its stability and handling properties . Its primary application is as a critical intermediate in the synthesis of complex pharmaceuticals, most notably the glycylcycline antibiotic tigecycline .

Why Generic Acyl Chlorides and Free Base Analogs Cannot Substitute for 2-(Tert-butylamino)acetyl chloride hydrochloride


The use of 2-(tert-butylamino)acetyl chloride hydrochloride in synthetic pathways is not interchangeable with simpler acyl chlorides (e.g., acetyl chloride, glycyl chloride) or its own free base due to a confluence of distinct physicochemical properties that directly impact reaction outcomes. The steric bulk of the tert-butyl group imparts unique selectivity and stability to the subsequent amide bond in target molecules like tigecycline, which is essential for overcoming bacterial resistance mechanisms [1]. Furthermore, as confirmed by its inclusion in the ECHA registered dossier, the compound's hydrochloride salt form is intentionally chosen over the more reactive and less stable free base to ensure predictable handling, stability, and solubility during large-scale or sensitive manufacturing processes [2].

Quantitative Differentiation of 2-(Tert-butylamino)acetyl chloride hydrochloride Against Key Analogs


Purity Specifications: High HPLC Purity for cGMP Manufacturing

As a critical intermediate in tigecycline synthesis, high purity is essential. Vendor specifications for 2-(Tert-butylamino)acetyl chloride hydrochloride are consistently ≥98.0% by HPLC, with water content controlled to ≤0.5% by KF titration . In contrast, the simpler and more generic analog glycyl chloride hydrochloride is typically offered at a lower purity grade of 95%, reflecting its use in less stringent applications . This higher purity specification is a direct result of the stringent quality requirements for its use in manufacturing active pharmaceutical ingredients (APIs).

Quality Control Pharmaceutical Intermediate HPLC Purity

Validated Role as a Key Starting Material in Tigecycline Production

The compound's primary differentiation lies in its established, non-substitutable role as the direct acylating agent for 9-aminominocycline in the final step of tigecycline synthesis . Patent literature explicitly details the use of N-tert-butylglycyl chloride hydrochloride in this critical step, performed under specific conditions (e.g., pH < 3, under nitrogen atmosphere) [1]. This is in stark contrast to simpler analogs like glycyl chloride hydrochloride, which lack the tert-butyl group necessary for the antibacterial spectrum of tigecycline and have no reported use in this commercially vital pathway [2].

Antibiotic Synthesis Tigecycline Glycylcycline

Stability and Handling: Solid Hydrochloride Salt vs. Free Base or Other Acyl Chlorides

The compound is a white to off-white crystalline solid with a melting point range of 90-92°C, a physical form that is easier and safer to handle compared to many low-molecular-weight acyl chlorides which are volatile, fuming liquids . For instance, a close analog, 2-(tert-butylamino)acetyl chloride (free base), is a liquid that must be stored at 2-8°C, whereas the hydrochloride salt is stable under recommended storage conditions . The hydrochloride form's enhanced stability in aqueous environments is a key advantage over the free base, which is prone to rapid hydrolysis .

Stability Solid-State Chemistry Handling Safety

Analytical Control: Validated HPLC Method for Impurity Detection

The compound is not only a reagent but also a known and controlled process impurity in the final tigecycline API. A specific, validated HPLC method has been developed and patented for its detection (and its hydrolysis product) at low levels [1]. The method, using an NH2 column and a methanol:isopropanol mobile phase, was applied to six production batches of tigecycline and confirmed that the impurity content was below the detection limit in all cases, ensuring product quality and safety [2]. This analytical focus is a differentiator from generic acyl chlorides which lack such a validated, commercial quality control method linked to a major API.

Impurity Profiling HPLC Pharmaceutical Analysis

Primary Procurement and Application Scenarios for 2-(Tert-butylamino)acetyl chloride hydrochloride (CAS 915725-52-9)


GMP Synthesis of Tigecycline and Related Glycylcycline Antibiotics

This is the primary and most demanding application. 2-(Tert-butylamino)acetyl chloride hydrochloride is the specified acylating agent for introducing the essential 9-tert-butylglycylamido side chain onto the minocycline core . Procuring a high-purity grade (≥98% by HPLC) is non-negotiable for this step to minimize impurity formation and ensure a robust, scalable process in accordance with current Good Manufacturing Practices (cGMP) .

Synthesis of Sterically Hindered Amides and Peptide Mimetics

The steric bulk of the tert-butyl group imparts unique properties to the resulting amides, such as enhanced metabolic stability and conformational constraint. The compound is therefore used as a reagent to install a hindered N-terminal group in peptide mimetics or other small molecules where resistance to enzymatic degradation is desired [1]. Its solid, stable hydrochloride form makes it a more practical reagent for small-scale lab synthesis compared to more volatile or unstable alternatives.

Analytical Reference Standard and Impurity Control for Tigecycline

As an identified process impurity in tigecycline, the compound is procured in high purity to serve as a certified reference standard [2]. Quality control and R&D laboratories use it to spike samples, validate analytical methods (like the HPLC method described in patent CN103091424A), and ensure that commercial tigecycline batches meet stringent regulatory specifications for impurity limits [2].

Specialized Peptide Coupling Reagent

The compound is used in solution-phase peptide synthesis where a hindered acyl group is required. The hydrochloride salt provides better stability and ease of handling in peptide coupling reactions, allowing for the direct acylation of amino acids or peptide fragments to form protected or sterically demanding peptide bonds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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